![molecular formula C19H23N5O3S B4139414 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4139414.png)
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
Overview
Description
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is a chemical compound that has gained popularity in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is not fully understood. However, it is believed to act by modulating the activity of several neurotransmitters, including GABA, glutamate, and serotonin. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, it has been shown to enhance the activity of antioxidant enzymes and increase the levels of brain-derived neurotrophic factor (BDNF).
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide in lab experiments include its potent therapeutic properties, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
Future research on 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide should focus on elucidating its exact mechanism of action and identifying its potential therapeutic applications. Additionally, further studies should investigate its pharmacokinetic properties and optimize its formulation for better solubility. Finally, the compound's safety and efficacy should be evaluated in clinical trials to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is a promising chemical compound with potential therapeutic properties. Its ease of synthesis, low toxicity, and potent therapeutic effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been found to exhibit neuroprotective and antidepressant properties.
properties
IUPAC Name |
N-cyclohexyl-2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-2-11-23-18(14-7-6-10-16(12-14)24(26)27)21-22-19(23)28-13-17(25)20-15-8-4-3-5-9-15/h2,6-7,10,12,15H,1,3-5,8-9,11,13H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPKPWDYKQVCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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